n-Butylethylenediamine
Overview
Description
N-Butylethylenediamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethylenediamine derivatives and their applications in synthesis and catalysis. For instance, chiral N-acylethylenediamines are used as ligands for catalytic asymmetric additions , and N,N'-di-tert-butylethylenediamine derivatives are involved in the formation of aluminum complexes . These compounds are valuable in synthetic organic chemistry due to their ability to act as ligands and intermediates in the formation of various products.
Synthesis Analysis
The synthesis of related compounds involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones to produce N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines . Chiral N-acylethylenediamines can be synthesized in a single reaction step from commercially available materials , and a solid-phase synthesis method has been developed for these ligands, which does not require chromatography or other purification methods .
Molecular Structure Analysis
The molecular structure of related compounds, such as N,N'-di-tert-butylethylenediamine derivatives, has been studied. For example, the treatment of N,N'-di-tert-butylethylenediamine with aluminum-based reagents leads to the formation of alane-rich species and stable intramolecular secondary amine alane complexes . The structures of N,N'-bis(tert-butyl)-N-formylethylenediamine halides have been characterized by single crystal diffraction analysis, revealing different crystallization patterns and interionic distances .
Chemical Reactions Analysis
The chemical reactions involving ethylenediamine derivatives are diverse. The N-tert-butanesulfinyl imines are activated for the addition of various nucleophiles and can be cleaved by acid treatment after nucleophilic addition . Chiral N-acylethylenediamines serve as ligands for the asymmetric addition of alkylzinc reagents to aldehydes, leading to the formation of alcohol products with high enantioselectivity . Additionally, the metallation of N,N'-di-tert-butylethylenediamine by AlH3·NMe3 has been investigated, resulting in various aluminum amide complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Butylethylenediamine itself are not discussed in the provided papers. However, the properties of similar ethylenediamine derivatives can be inferred. These compounds typically have high reactivity due to their amine groups, which can coordinate with metals and participate in nucleophilic addition reactions. The crystalline structures of some derivatives have been elucidated, showing different packing arrangements and interionic distances . The stability of these compounds can vary depending on their substituents and the presence of metal complexes .
Scientific Research Applications
Synthesis of Aluminum Amides
N,N'-di-tert-butylethylenediamine is used in synthesizing aluminum amides. Metallation of this diamine by AlH3·NMe3 forms various compounds, such as the unstable secondary amine-stabilized amidoalane and the dimeric diamidoalane complex, with potential applications in materials science and chemistry (Gardiner, Lawrence, & Raston, 1996).
Polymorphism in Lithium Amides
Studies on the lithiation of N,N'-di-tert-butylethylenediamine revealed polymorphic structures in lithium amides. This research contributes to understanding the molecular structures and behavior of lithium amides in various states, impacting fields like battery technology and materials science (Gardiner & Raston, 1996).
Catalytic Asymmetric Addition in Organic Chemistry
N-acylethylenediamines, a related class of compounds, are used as modular ligands for catalytic asymmetric additions of alkylzinc reagents to aldehydes. This application is significant in synthetic chemistry, particularly in creating enantiomerically pure compounds (Sprout & Seto, 2003).
Copper Complexes in Catalytic Activity
N,N'-di-tert-butylethylenediamine forms copper complexes used in oxidative coupling reactions. The speciation of these complexes and their catalytic activity contribute to industrial applications in organic synthesis (Segoviano-Garfias, Mendoza-Díaz, & Moreno-Esparza, 2014).
Chemical Modifications in Polymer Science
N,N′-diethylethylene diamine undergoes various chemical modifications when combined with other compounds, like DGEBA, under conditions like electron irradiation. This research provides insights into polymer stability and degradation, relevant in materials science and engineering (Bénard, Campistron, Laguerre, & Laval, 2006).
Safety And Hazards
properties
IUPAC Name |
N'-butylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-2-3-5-8-6-4-7/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPGBRPWDZFIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334109 | |
Record name | n-Butylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butylethylenediamine | |
CAS RN |
19522-69-1 | |
Record name | N1-Butyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19522-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Butylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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